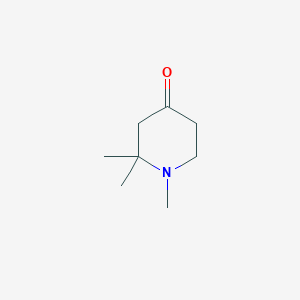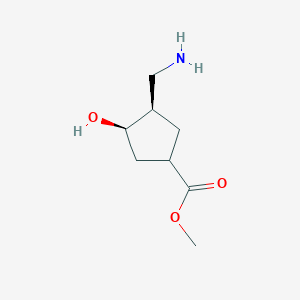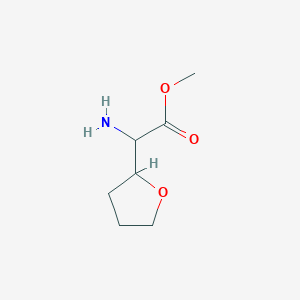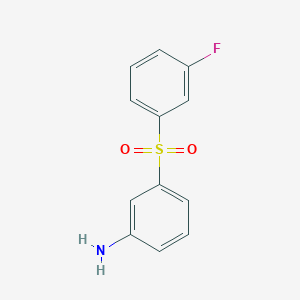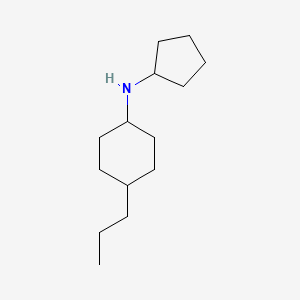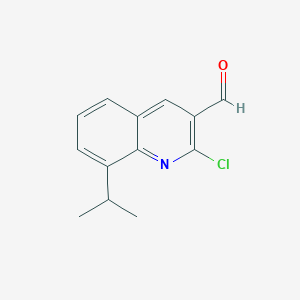
2-Chloro-8-isopropyl-quinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-8-isopropyl-quinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-isopropyl-quinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is a formylation process that introduces an aldehyde group into the aromatic ring. The starting material, often a substituted aniline, reacts with the Vilsmeier reagent (a combination of DMF and POCl3) to form the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and reagent concentrations to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-8-isopropyl-quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: 2-Chloro-8-isopropyl-quinoline-3-carboxylic acid.
Reduction: 2-Chloro-8-isopropyl-quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-8-isopropyl-quinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential antimicrobial and antimalarial activities.
Medicine: Quinoline derivatives, including this compound, are explored for their potential use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-8-isopropyl-quinoline-3-carbaldehyde involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 2-Chloroquinoline-3-carbaldehyde
- 8-Isopropylquinoline-3-carbaldehyde
- 2-Chloro-8-methylquinoline-3-carbaldehyde
Comparison: 2-Chloro-8-isopropyl-quinoline-3-carbaldehyde is unique due to the presence of both the chlorine and isopropyl groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C13H12ClNO |
|---|---|
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
2-chloro-8-propan-2-ylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C13H12ClNO/c1-8(2)11-5-3-4-9-6-10(7-16)13(14)15-12(9)11/h3-8H,1-2H3 |
Clé InChI |
DPLGCUFBYABVSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC2=CC(=C(N=C21)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13237535.png)
![5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B13237541.png)
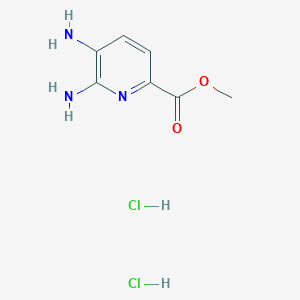

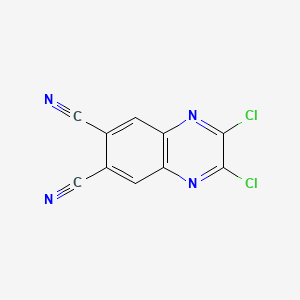
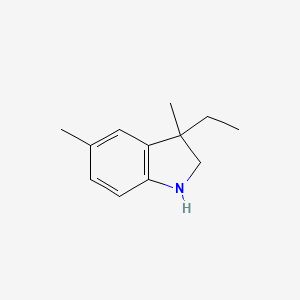
![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13237573.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B13237585.png)
